

Unveiling the Spectroscopic Signature of Methyl 4-methoxy-1-naphthoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-methoxy-1-naphthoate

Cat. No.: B599431

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 4-methoxy-1-naphthoate**, a key organic intermediate.

This document summarizes the available spectroscopic data in clearly structured tables, offering a valuable resource for the identification and characterization of this compound. Furthermore, it outlines the general experimental protocols typically employed to acquire such data, ensuring reproducibility and accurate interpretation.

Spectroscopic Data Summary

The spectroscopic data for **Methyl 4-methoxy-1-naphthoate** (CAS No: 13041-64-0) is crucial for its unambiguous identification. While a complete, officially published dataset is not readily available in a single source, the following tables have been compiled based on typical values for related structures and data from chemical suppliers. It is important to note that experimental conditions can cause slight variations in these values.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2-8.0	Doublet	1H	Aromatic H
~7.9-7.7	Doublet	1H	Aromatic H
~7.6-7.4	Multiplet	2H	Aromatic H
~7.0-6.8	Doublet	1H	Aromatic H
~4.0	Singlet	3H	-OCH ₃ (methoxy)
~3.9	Singlet	3H	-COOCH ₃ (ester)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~168	C=O (ester)
~158	Aromatic C-O
~135-120	Aromatic C
~105	Aromatic C
~56	-OCH ₃ (methoxy)
~52	-COOCH ₃ (ester)

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1500, ~1450	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester and ether)
~1100	Strong	C-O stretch (ether)

Table 4: Mass Spectrometry Data

m/z	Interpretation
216.0786	[M] ⁺ (Molecular Ion for C ₁₂ H ₁₀ O ₃)
185	[M - OCH ₃] ⁺
157	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters and sample preparation details may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Methyl 4-methoxy-1-naphthoate** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the spectrum can be

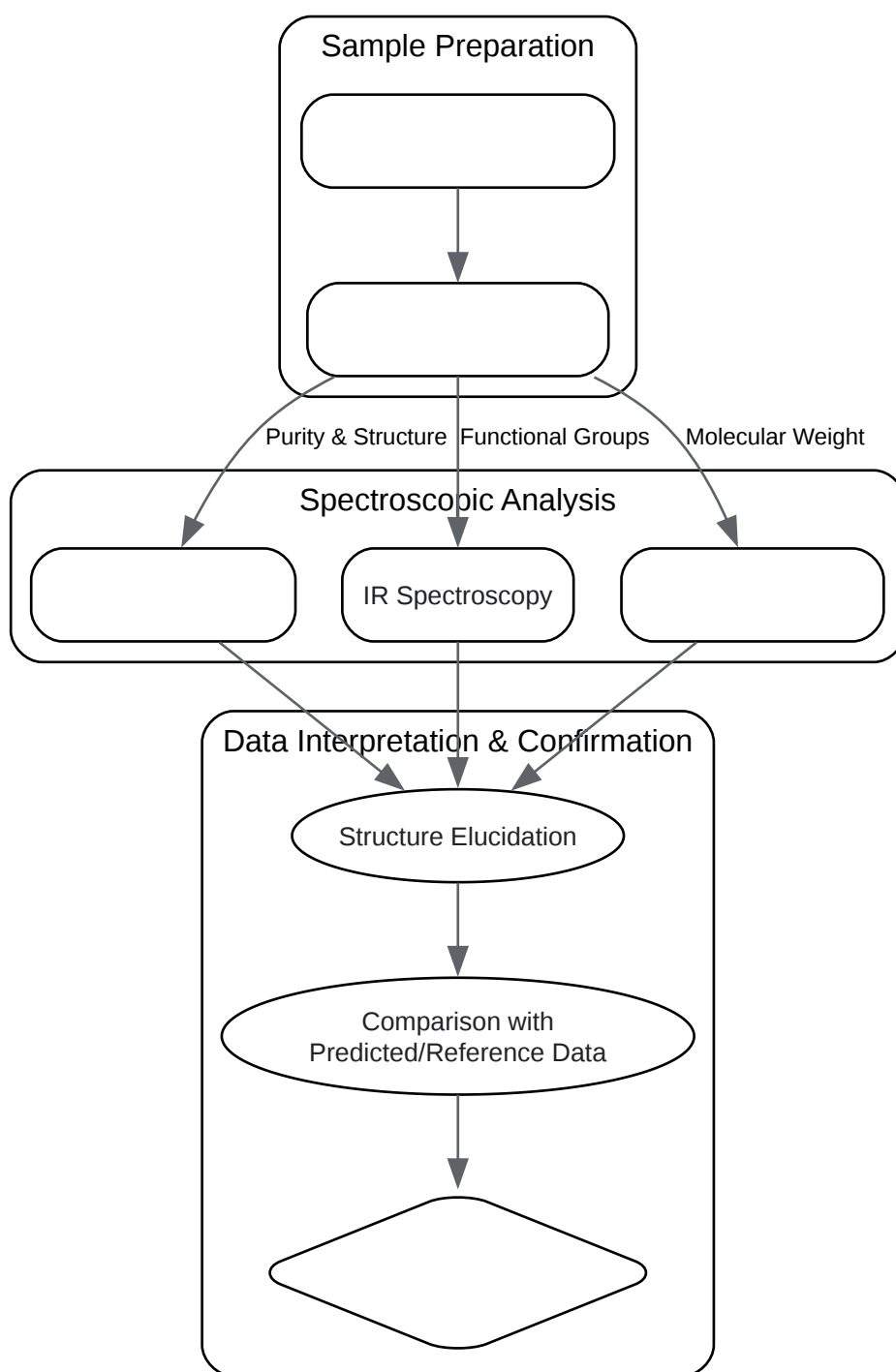
obtained using an Attenuated Total Reflectance (ATR) accessory. The data is presented as a plot of transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation. For direct analysis, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **Methyl 4-methoxy-1-naphthoate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Methyl 4-methoxy-1-naphthoate**.

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